2-Chloro-5-(dibromomethyl)-1,3-thiazole
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Overview
Description
2-Chloro-5-(dibromomethyl)-1,3-thiazole is an organohalogen compound that features a thiazole ring substituted with chlorine and dibromomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(dibromomethyl)-1,3-thiazole typically involves the halogenation of thiazole derivatives. One common method includes the reaction of 2-chlorothiazole with dibromomethane under specific conditions to introduce the dibromomethyl group. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance yield and efficiency while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(dibromomethyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and dibromomethyl groups can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-5-(dibromomethyl)-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(dibromomethyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and dibromomethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(dibromomethyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a thiazole ring.
2-Chloro-5-(dibromomethyl)benzene: Similar structure but with a benzene ring instead of a thiazole ring.
2-Chloro-5-(dibromomethyl)thiophene: Similar structure but with a thiophene ring instead of a thiazole ring.
Uniqueness
2-Chloro-5-(dibromomethyl)-1,3-thiazole is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both chlorine and dibromomethyl groups also contributes to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-5-(dibromomethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2ClNS/c5-3(6)2-1-8-4(7)9-2/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSOQIRLFPBJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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